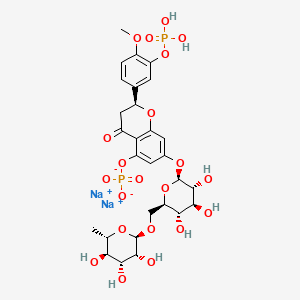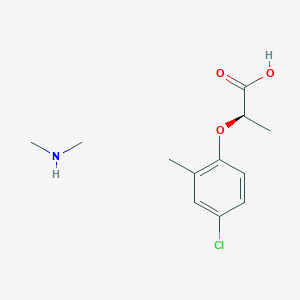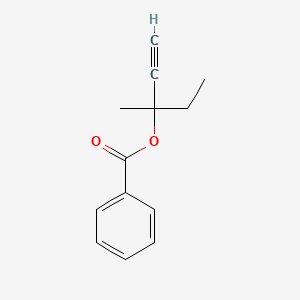![molecular formula C18H26ClNO4S B12746741 2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol CAS No. 87298-93-9](/img/structure/B12746741.png)
2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)sulfanylacetic acid and 2-(1-oxa-4-azaspiro[45]decan-4-yl)ethanol are two distinct chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-(4-Chlorophenyl)sulfanylacetic acid
- This compound can be synthesized through the reaction of 4-chlorothiophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
- Another method involves the reaction of 4-chlorobenzenethiol with bromoacetic acid in the presence of a base .
-
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
- The synthesis of this compound involves the reaction of 1,4-dioxaspiro[4.5]decane with ethanolamine under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid to promote the formation of the spiro compound .
Industrial Production Methods
- Industrial production methods for these compounds often involve large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the products are purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
-
2-(4-Chlorophenyl)sulfanylacetic acid
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
-
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
Reduction: This compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo substitution reactions at the nitrogen atom to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide, acids such as sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry
2-(4-Chlorophenyl)sulfanylacetic acid: is used as an intermediate in the synthesis of various organic compounds.
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol: is used in the synthesis of spiro compounds, which are of interest in medicinal chemistry due to their unique structural properties.
Biology and Medicine
2-(4-Chlorophenyl)sulfanylacetic acid:
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol: is being studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry
- Both compounds are used in the production of various industrial chemicals and materials. They are valued for their reactivity and versatility in chemical synthesis .
Mechanism of Action
Comparison with Similar Compounds
-
Similar Compounds
2-(4-Chlorophenyl)thioacetic acid: Similar in structure to 2-(4-Chlorophenyl)sulfanylacetic acid, but with different reactivity and applications.
1,4-Dioxaspiro[4.5]decane: Similar to 2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol, but lacks the ethanolamine moiety.
-
Uniqueness
2-(4-Chlorophenyl)sulfanylacetic acid: Unique due to its specific reactivity with sulfur-containing groups and its applications in pharmaceutical synthesis.
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol:
Properties
CAS No. |
87298-93-9 |
|---|---|
Molecular Formula |
C18H26ClNO4S |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol |
InChI |
InChI=1S/C10H19NO2.C8H7ClO2S/c12-8-6-11-7-9-13-10(11)4-2-1-3-5-10;9-6-1-3-7(4-2-6)12-5-8(10)11/h12H,1-9H2;1-4H,5H2,(H,10,11) |
InChI Key |
ZDWAKEZXWOCEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















